molecular formula C12H19NO10 B000456 Norepinephrine bitartrate CAS No. 108341-18-0

Norepinephrine bitartrate

Cat. No.: B000456
CAS No.: 108341-18-0
M. Wt: 337.28 g/mol
InChI Key: LNBCGLZYLJMGKP-LUDZCAPTSA-N
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Mechanism of Action

Target of Action

Norepinephrine bitartrate primarily targets alpha-1 and alpha-2 adrenergic receptors . These receptors are part of the sympathetic nervous system and play a crucial role in maintaining vascular tone .

Mode of Action

Norepinephrine functions as a peripheral vasoconstrictor by acting on alpha-adrenergic receptors . It also acts as an inotropic stimulator of the heart and dilator of coronary arteries due to its activity at the beta-adrenergic receptors . This interaction with its targets leads to an increase in systemic vascular resistance, thereby elevating blood pressure .

Biochemical Pathways

Norepinephrine affects several biochemical pathways. It is a principal transmitter of most postganglionic sympathetic fibers and of the diffuse projection system in the brain arising from the locus ceruleus . It also triggers intracellular signaling processes mediated by G-proteins, producing a myriad of cardiovascular effects .

Pharmacokinetics

Norepinephrine is metabolized by the enzymes monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT), or by reuptake into nerve terminals . Its pharmacokinetics can be modeled with a one-compartment linear model and first-order elimination .

Action Environment

The action of norepinephrine can be influenced by various environmental factors. For instance, in shock states, factors such as acidosis, hypoxia, hypocalcemia, relative steroid deficiency, and receptor down-regulation may blunt its pressor effect . Furthermore, the pharmacodynamic response of norepinephrine is highly variable, depending mainly on the severity of illness .

Biological Activity

Norepinephrine bitartrate is a potent adrenergic agonist primarily used in clinical settings for its cardiovascular effects, particularly in the management of hypotension and shock. This article delves into its biological activity, mechanisms of action, clinical applications, and associated risks based on diverse research findings.

This compound exerts its effects through interaction with both alpha- and beta-adrenergic receptors:

  • Alpha-adrenergic Action : It primarily acts as a peripheral vasoconstrictor, increasing systemic vascular resistance and thereby elevating blood pressure. This is crucial in treating conditions such as septic shock and cardiogenic shock where maintaining blood pressure is vital for organ perfusion .
  • Beta-adrenergic Action : Norepinephrine also has inotropic effects, enhancing cardiac output by increasing myocardial contractility. Additionally, it promotes coronary artery dilation, which improves blood flow to the heart muscle itself .

Clinical Applications

This compound is predominantly used in critical care settings. Its applications include:

  • Management of Shock : It is the first-line vasopressor for adult patients experiencing acute circulatory failure due to septic or cardiogenic shock. Studies have shown that it effectively increases mean arterial pressure (MAP) and improves tissue perfusion .
  • Cardiac Support : In cases of myocardial infarction accompanied by hypotension, norepinephrine has been demonstrated to enhance aortic blood pressure and myocardial oxygenation, limiting the extent of ischemia .

Pharmacokinetics

Norepinephrine is metabolized by monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT), with a pharmacokinetic profile that can be modeled using a one-compartment linear model. Its half-life allows for continuous intravenous administration to maintain therapeutic levels during critical care interventions .

Case Studies

  • Digital Necrosis : A case study highlighted a patient with mixed cardiogenic and septic shock who developed bilateral digital necrosis after receiving high-dose norepinephrine. This adverse effect was linked to excessive vasoconstriction resulting from high norepinephrine levels .
  • Mobilization Challenges : Another study involving 12,462 ICU patients indicated that those receiving norepinephrine had lower rates of mobilization. This suggests that while norepinephrine is effective for hemodynamic stability, it may hinder patient rehabilitation efforts .

Risks and Adverse Effects

While this compound is effective in managing hypotension, it carries potential risks:

  • Vasoconstriction Complications : High doses can lead to severe peripheral vasoconstriction, resulting in complications such as digital necrosis or limb ischemia .
  • Bradycardia : The increase in blood pressure can sometimes lead to reflex bradycardia, complicating treatment protocols .

Summary of Research Findings

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Study ReferenceFocus AreaKey Findings
Mechanism of ActionDemonstrated potent vasoconstrictor effects and increased coronary blood flow
Adverse EffectsReported cases of digital necrosis linked to high-dose administration
Patient MobilizationLower frequency of mobilization among patients on norepinephrine
PharmacokineticsEstablished pharmacokinetic profile supporting continuous infusion
ToxicologyNo significant mutagenic potential observed in animal studies

Properties

IUPAC Name

4-[(1R)-2-amino-1-hydroxyethyl]benzene-1,2-diol;(2R,3R)-2,3-dihydroxybutanedioic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3.C4H6O6.H2O/c9-4-8(12)5-1-2-6(10)7(11)3-5;5-1(3(7)8)2(6)4(9)10;/h1-3,8,10-12H,4,9H2;1-2,5-6H,(H,7,8)(H,9,10);1H2/t8-;1-,2-;/m01./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNBCGLZYLJMGKP-LUDZCAPTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(CN)O)O)O.C(C(C(=O)O)O)(C(=O)O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[C@H](CN)O)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2047806
Record name Norepinephrine bitartrate monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2047806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108341-18-0, 69815-49-2
Record name Norepinephrine bitartrate [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108341180
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Norepinephrine bitartrate monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2047806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(1R)-2-Amino-1-hydroxyethyl] benzen-1,2-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (1R)-2-Amino-1-(3,4-dihydroxyphenyl)ethanol hydrogen (2R,3R)-2,3-dihydroxybutanedioate monohydrate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NOREPINEPHRINE BITARTRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IFY5PE3ZRW
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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